molecular formula C27H26N2O5 B265467 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265467
M. Wt: 458.5 g/mol
InChI Key: PMVOXODZPGFDFP-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one, also known as ALLO-840, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ALLO-840 is a pyrrole derivative that has been shown to exhibit anti-inflammatory and anti-cancer properties.

Mechanism of Action

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is believed to exert its anti-inflammatory and anti-cancer effects through the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell survival. 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects:
4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In a mouse model of acute lung injury, 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one was shown to reduce lung inflammation and improve lung function. In a mouse model of colon cancer, 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one was shown to inhibit tumor growth and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that can be easily synthesized in the laboratory. It has been shown to exhibit potent anti-inflammatory and anti-cancer effects, making it a promising candidate for further development as a therapeutic agent. However, further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one. One potential application is in the treatment of inflammatory bowel disease, a chronic inflammatory disorder of the gastrointestinal tract. 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit inflammation in the colon, making it a promising candidate for further development as a therapeutic agent for this condition. Another potential application is in the treatment of cancer, particularly colon cancer. 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit tumor growth and induce apoptosis in cancer cells, making it a promising candidate for further development as a cancer therapeutic. Additionally, further studies are needed to determine the safety and efficacy of 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one in humans, as well as its potential for use in combination with other anti-inflammatory or anti-cancer agents.

Synthesis Methods

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is synthesized through a multi-step process involving the reaction of allyl phenol with 4-bromobenzoyl chloride to form 4-allyloxybenzoyl chloride. This intermediate is then reacted with 5-methyl-3-isoxazolecarboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with 4-isopropylphenylmagnesium bromide to form the corresponding ketone. Finally, the ketone is reacted with hydroxylamine to form 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the activation of NF-κB, a transcription factor involved in inflammation. 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

properties

Product Name

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-isopropylphenyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O5/c1-5-14-33-21-12-10-20(11-13-21)25(30)23-24(19-8-6-18(7-9-19)16(2)3)29(27(32)26(23)31)22-15-17(4)34-28-22/h5-13,15-16,24,30H,1,14H2,2-4H3/b25-23+

InChI Key

PMVOXODZPGFDFP-WJTDDFOZSA-N

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=C(C=C4)C(C)C

SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.